molecular formula C20H16N4O3 B2684605 2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione CAS No. 371144-94-4

2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2684605
CAS No.: 371144-94-4
M. Wt: 360.373
InChI Key: ZGIAVNDKPDSLIA-UHFFFAOYSA-N
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Description

“2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a dihydronaphthalene-1,4-dione core

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use in the development of new therapeutic agents.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

Future Directions

Benzotriazole and its derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They continue to play an important role in many fields, such as asymmetric catalysis and ATP bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzotriazole Moiety: Starting from aniline derivatives, the benzotriazole ring can be formed through diazotization followed by cyclization.

    Introduction of the Morpholine Ring: This can be achieved by reacting the intermediate with morpholine under suitable conditions.

    Construction of the Dihydronaphthalene-1,4-dione Core: This step may involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydronaphthalene-1,4-dione core.

    Reduction: Reduction reactions can modify the benzotriazole or morpholine rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.

    Morpholine Derivatives: Compounds featuring the morpholine ring.

    Dihydronaphthalene Derivatives: Compounds with a dihydronaphthalene core.

Uniqueness

The unique combination of benzotriazole, morpholine, and dihydronaphthalene-1,4-dione in a single molecule may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19-13-5-1-2-6-14(13)20(26)18(17(19)23-9-11-27-12-10-23)24-16-8-4-3-7-15(16)21-22-24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIAVNDKPDSLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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